molecular formula C12H8BrN3O B8645329 6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine

6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine

Cat. No.: B8645329
M. Wt: 290.11 g/mol
InChI Key: JYAWXCKBAGNTPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-5-phenyl-furo[2,3-d]pyrimidin-4-ylamine is a useful research compound. Its molecular formula is C12H8BrN3O and its molecular weight is 290.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8BrN3O

Molecular Weight

290.11 g/mol

IUPAC Name

6-bromo-5-phenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H8BrN3O/c13-10-8(7-4-2-1-3-5-7)9-11(14)15-6-16-12(9)17-10/h1-6H,(H2,14,15,16)

InChI Key

JYAWXCKBAGNTPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-amino-5-phenylfuro-[2,3-d]pyrimidine (2.3 g, 10.8 mmol) dissolved in dimethylformamide (100 mL) was added N-bromosuccinimide (2.0 g, 11.2 mmol) and potassium acetate (1.1 g, 11.2 mmol). The resulting solution was stirred overnight at room temperature. The mixture was then partitioned between ethyl acetate (150 mL) and water (150 mL). The organic layer was washed with brine, dried over magnesium sulfate and concentrated under reduced pressure. The crude product was purified by flash column chromatography (25% acetone/hexane) to give the product as a pale solid (2.0 g, 64%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
1.1 g
Type
reactant
Reaction Step Two
Yield
64%

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